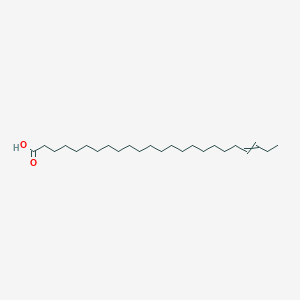

Tetracos-21-enoic acid

Description

Properties

CAS No. |

325462-46-2 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

tetracos-21-enoic acid |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26) |

InChI Key |

RCNAKJRDSYUMDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of Tetracosenoic Acid Isomers

Detection in Plant Lipidomes and Seed Oils

Characterization of Cis-tetracos-15-enoic Acid in Ximenia americana Seeds

Ximenia americana, commonly known as the wild plum, is a plant whose seeds are a notable source of various fatty acids, including the C24 unsaturated fatty acid, cis-tetracos-15-enoic acid, also known as nervonic acid. simply-ingredients.comnih.gov The oil extracted from these seeds is rich in unsaturated fatty acids, which can constitute over 90% of the total fatty acid profile. simply-ingredients.comresearchgate.net

Analysis of Ximenia americana seed oil has identified nervonic acid as a significant component. nih.gov The percentage of nervonic acid in the seed oil typically ranges from 7% to 12%. dlgnaturals-bw.comnatureinbottle.com In addition to nervonic acid, the seed oil contains a diverse profile of other long-chain fatty acids. One study identified oleic acid as the most abundant, at approximately 31.82%, followed by hexacosa-17,20,23-trienoic acid (14.59%), nervonic acid (11.09%), and ximenic acid (10.22%). nih.gov In total, very-long-chain fatty acids (VLCFAs) with 20 or more carbons account for a substantial portion, approximately 51.1%, of the total fatty acids in the oil. nih.gov

Other analyses of the fatty acid composition have reported varying concentrations, which can be influenced by the specific cultivar and geographical origin of the plant. For instance, one study on an Ethiopian variety of Ximenia americana noted the presence of ximeninic acid at 12.78% and elaidic acid as the most dominant unsaturated fatty acid at 84.32%. nih.gov Another analysis identified the major components as oleic acid (55.05%), ximeninic acid (17.38%), and cis-19-octacosenoic acid (10%). medcraveonline.com Despite these variations, the presence of C24 unsaturated fatty acids like nervonic acid is a consistent characteristic of Ximenia americana seed oil. simply-ingredients.comnih.govdlgnaturals-bw.comnatureinbottle.com

Fatty Acid Composition of Ximenia americana Seed Oil

| Fatty Acid | Common Name | Chemical Formula | Percentage Range (%) | Reference |

|---|---|---|---|---|

| (Z)-Tetracos-15-enoic acid | Nervonic acid | C24H46O2 | 7 - 12 | dlgnaturals-bw.comnatureinbottle.com |

| (Z)-Octadec-9-enoic acid | Oleic acid | C18H34O2 | 31.82 - 55.05 | nih.govmedcraveonline.com |

| Octadeca-9-yn-11-trans-enoic acid | Ximeninic acid | C18H30O2 | 10.22 - 17.38 | nih.govmedcraveonline.com |

| Hexacosa-17,20,23-trienoic acid | - | C26H44O2 | 14.59 | nih.gov |

| (E)-Octadec-9-enoic acid | Elaidic acid | C18H34O2 | 84.32 | nih.gov |

Other Plant Sources of C24 Unsaturated Fatty Acids

C24 unsaturated fatty acids, particularly nervonic acid (cis-15-tetracosenoic acid), are found in the seed oils of various other plants. wikipedia.orgresearchgate.net These very-long-chain fatty acids (VLCFAs) are important components of storage lipids, typically in the form of triacylglycerols. wikipedia.orgresearchgate.net

The seeds of the Lunaria genus, such as Lunaria annua (honesty), are a particularly rich source, with nervonic acid constituting over 20% of the lipids in their triglycerides. wikipedia.orgresearchgate.net Another significant source is Malania oleifera, which has a high concentration of nervonic acid. wikipedia.orgresearchgate.net The purpleblow maple (Acer truncatum) is also recognized as a valuable source, with its seed oil containing approximately 5% nervonic acid. researchgate.netbiowayorganicinc.com

Other plant species that contain nervonic acid include:

Cardamine gracea (southern bittercress) wikipedia.orgresearchgate.net

Heliophila longifola wikipedia.org

Tropaeolum speciosum (flame flower) researchgate.netbiowayorganicinc.com

Borago officinalis (borage) researchgate.netbiowayorganicinc.com

Cannabis sativa (hemp) researchgate.netbiowayorganicinc.com

In addition, many members of the Brassicaceae family are known to accumulate longer-chain fatty acids in their seed oils. aocs.org For example, normal rapeseed (Brassica napus) oil can contain up to 50% of the C22 monounsaturated fatty acid, erucic acid, which is a precursor to nervonic acid. wikipedia.orgaocs.org

Plant Sources of Nervonic Acid (C24:1)

| Plant Species | Common Name | Family | Nervonic Acid Content in Seed Oil (%) | Reference |

|---|---|---|---|---|

| Lunaria annua | Honesty | Brassicaceae | >20 | wikipedia.orgresearchgate.net |

| Malania oleifera | - | Olacaceae | High | wikipedia.orgresearchgate.net |

| Acer truncatum | Purpleblow Maple | Sapindaceae | ~5 | researchgate.netbiowayorganicinc.com |

| Cardamine gracea | Southern Bittercress | Brassicaceae | Present | wikipedia.orgresearchgate.net |

| Tropaeolum speciosum | Flame Flower | Tropaeolaceae | Present | researchgate.netbiowayorganicinc.com |

Microbial and Fungal Production of Tetracosenoic Acid Isomers

Microorganisms, including various species of fungi and bacteria, are capable of producing a wide array of fatty acids, including very-long-chain fatty acids (VLCFAs) like tetracosenoic acid isomers. wikipedia.orgresearchgate.net These organisms can synthesize fatty acids through metabolic pathways that can be harnessed for biotechnological production. nih.govuni-saarland.de

Fungi, in particular, have been identified as promising producers of VLCFAs. Species from the genus Mortierella are well-known for their ability to accumulate lipids, with some strains producing significant amounts of nervonic acid (cis-15-tetracosenoic acid). nih.gov For example, a strain of Mortierella capitata isolated from soil was found to accumulate nervonic acid at a rate of 6.94% of its total cellular fatty acids. nih.gov This strain also produced other long-chain monounsaturated fatty acids, including C20:1, C22:1, and C26:1. nih.gov Other fungi, such as Aspergillus fumigatus, have been shown to produce lignoceric acid (C24:0), a saturated VLCFA, from glycerol (B35011). nih.gov

The oleaginous yeast Yarrowia lipolytica has been genetically engineered to enhance the production of VLCFAs. windows.net By modifying its metabolic pathways, researchers have been able to create strains that produce oils enriched with these valuable fatty acids. windows.net Similarly, bacteria such as Pseudomonas atlantica and the yeast Saccharomyces cerevisiae have been identified as natural producers of nervonic acid. wikipedia.org

(E)-tetracos-15-enoic Acid in Monascus purpureus

Monascus purpureus, a species of mold traditionally used to produce red yeast rice, is known for synthesizing a variety of secondary metabolites, including pigments and fatty acids. nih.govfrontiersin.org The fatty acid profile of M. purpureus includes common fatty acids such as palmitic acid, stearic acid, oleic acid, and linoleic acid. researchgate.net

Notably, it has been reported that Monascus purpureus also produces isomers of tetracosenoic acid. nih.govnih.gov Specifically, the presence of (E)-tetracos-15-enoic acid, the trans-isomer of nervonic acid, has been documented in this fungus. nih.gov Additionally, some mutant strains of M. purpureus have been found to possess C22 and other long-chain fatty acids in their composition. nih.gov The comprehensive lipid profile of M. purpureus during fermentation shows dynamic changes, with the emergence of various lipid species, highlighting the fungus's complex lipid metabolism. nih.govmdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of Tetracosenoic Acids

De Novo Fatty Acid Synthesis and Very Long-Chain Fatty Acid Elongation Processes

The creation of tetracosenoic acids is not a standalone process but rather an extension of the primary fatty acid synthesis pathway. This involves the initial construction of a basic fatty acid skeleton, followed by a series of elongation cycles to achieve the characteristic 24-carbon length of tetracosenoic acid.

Initial Fatty Acid Synthesis by Acetyl-CoA Carboxylase and Fatty Acid Synthase

The journey begins with de novo synthesis of fatty acids, a process that occurs in the cytoplasm. slideshare.net The key players in this initial phase are two enzyme systems: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govaocs.org

Most fatty acids are synthesized from acetyl-CoA, which is largely derived from carbohydrates through the glycolytic pathway. wikipedia.org The first committed and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by ACC. nih.govaocs.orgwikipedia.org This enzyme is a critical point of regulation in the synthesis of saturated straight-chain fatty acids. wikipedia.org

Following its formation, malonyl-CoA serves as the primary two-carbon donor for the growing fatty acid chain. The FAS system then orchestrates a series of reactions to build the fatty acid. nih.gov In plants, FAS is a Type II multiprotein complex. aocs.org The process involves a cycle of four core reactions: condensation, reduction, dehydration, and a second reduction. aocs.org The initial condensation of acetyl-CoA and malonyl-ACP is catalyzed by β-ketoacyl-ACP synthase III (KAS III). aocs.org Subsequent cycles utilize malonyl-CoA to add two-carbon units, with the end products typically being the saturated fatty acids palmitate (C16:0) and stearate (B1226849) (C18:0). aocs.org

Endoplasmic Reticulum-Based Fatty Acid Elongase (FAE) Complex Functionality

Once the initial long-chain fatty acids (LCFAs) are synthesized, they are transported to the endoplasmic reticulum (ER) for further elongation to become VLCFAs. aocs.orgresearchgate.net This elongation process is carried out by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE) complex. researchgate.netfrontiersin.org The FAE complex extends fatty acid chains by adding two carbons per cycle. researchgate.net This cycle consists of four distinct enzymatic reactions: condensation, reduction, dehydration, and a final reduction. researchgate.netresearchgate.netacademie-sciences.fr

The first and rate-limiting step of the VLCFA elongation cycle is the condensation of an acyl-CoA with malonyl-CoA. oup.comnih.gov This crucial reaction is catalyzed by 3-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (FAE). researchgate.netresearchgate.net KCS is the key enzyme that determines the chain-length specificity of the elongation process. frontiersin.orgnih.gov In plants, KCS enzymes are encoded by a large gene family, allowing for the production of a wide range of VLCFA chain lengths. frontiersin.orgresearchgate.net For instance, in Arabidopsis thaliana, there are 21 annotated KCS genes. researchgate.netscispace.com The expression and substrate specificity of the particular KCS enzyme dictate the final length of the fatty acid chain produced. nih.gov Studies have shown that specific KCS enzymes are involved in the synthesis of particular VLCFAs; for example, KCS9 in Arabidopsis is involved in the synthesis of tetracosanoic acid (C24:0). oup.com

Following the condensation step, the resulting 3-ketoacyl-CoA undergoes its first reduction. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KCR), which reduces the β-keto group to a hydroxyl group, forming a 3-hydroxyacyl-CoA. researchgate.netacademie-sciences.frscispace.com This step requires a reductant, typically NADPH. scispace.com In contrast to the diversity of KCS enzymes, the other enzymes of the FAE complex, including KCR, are thought to have broader substrate specificities and are shared among different FAE complexes. frontiersin.orgnih.gov In Arabidopsis, KCR1 has been identified as the functional form of KCR involved in VLCFA elongation in the ER. mdpi.com

The third step in the elongation cycle is a dehydration reaction catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD). researchgate.netscispace.com This enzyme removes a water molecule from the 3-hydroxyacyl-CoA to create a double bond, forming a trans-2,3-enoyl-CoA. academie-sciences.fr In Arabidopsis, the PASTICCINO2 (PAS2) gene encodes a major HCD isoenzyme. mdpi.comnih.gov

The final step of the cycle is the second reduction, catalyzed by enoyl-CoA reductase (ECR). researchgate.netscispace.com This enzyme reduces the double bond of the trans-2,3-enoyl-CoA, using NADPH as the reductant, to produce a saturated acyl-CoA that is two carbons longer than the initial substrate. academie-sciences.frnih.gov This newly elongated acyl-CoA can then either be released for use in various metabolic pathways or re-enter the elongation cycle for further extension. researchgate.net

Catalysis by 3-Ketoacyl-CoA Reductase (KCR)

Desaturation Events Mediated by Fatty Acid Desaturases (FADS)

To form tetracos-21-enoic acid from its saturated precursor, tetracosanoic acid (C24:0), a double bond must be introduced into the fatty acid chain. This process is known as desaturation and is catalyzed by a family of enzymes called fatty acid desaturases (FADS). wikipedia.org These enzymes are responsible for converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids. wikipedia.org

Fatty acid desaturases are found in all organisms and play a crucial role in maintaining the structure and function of cell membranes by influencing their fluidity. wikipedia.org They typically reside in the endoplasmic reticulum. nih.gov The formation of double bonds can often occur in alternation with elongation steps. nih.gov In humans, there are four main desaturases: Δ9, Δ6, Δ5, and Δ4-desaturase. wikipedia.org The nomenclature indicates the position of the newly formed double bond relative to the carboxyl end of the fatty acid. wikipedia.org For instance, Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms. wikipedia.org The synthesis of nervonic acid (cis-15-tetracosenoic acid), an isomer of this compound, involves the elongation of oleic acid (18:1Δ9). nih.gov This suggests that the precursor for this compound, a C24:1 fatty acid, is likely formed through the action of a specific desaturase on the elongated C24 saturated fatty acid chain.

Precursor Utilization and Conversion Mechanisms

The biosynthesis of tetracosenoic acids, a class of very-long-chain monounsaturated fatty acids (VLCMFAs), is a highly regulated process that begins with shorter fatty acid precursors. The specific pathways involve a series of elongation and sometimes desaturation steps, primarily occurring at the endoplasmic reticulum.

The primary pathway for the synthesis of (15Z)-tetracos-15-enoic acid, also known as nervonic acid, originates with oleic acid (18:1 Δ9). wikipedia.org This process is carried out by a fatty acid elongation (FAE) enzyme complex located on the endoplasmic reticulum membrane. nih.gov The synthesis involves three successive elongation cycles, with each cycle adding a two-carbon unit from malonyl-CoA to the growing acyl-CoA chain. researchgate.nettuscany-diet.net

The elongation process consists of four core enzymatic reactions:

Condensation : A 3-ketoacyl-CoA synthase (KCS) catalyzes the initial, rate-limiting condensation of a long-chain acyl-CoA with malonyl-CoA. nih.govjst.go.jp

Reduction : The resulting 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KCR). researchgate.netjst.go.jp

Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule. researchgate.netjst.go.jp

Reduction : Finally, a trans-2,3-enoyl-CoA reductase (ECR) completes the cycle, producing an acyl-CoA chain that is two carbons longer. researchgate.netjst.go.jp

Starting with oleoyl-CoA (18:1-CoA), the first cycle produces eicosenoyl-CoA (20:1-CoA), the second produces erucoyl-CoA (22:1-CoA), and the third and final cycle yields (15Z)-tetracos-15-enoyl-CoA (24:1-CoA). researchgate.nettuscany-diet.net This final product is then available for incorporation into triacylglycerols (TAGs) for storage, particularly in the seeds of certain plants. jst.go.jp

Erucic acid (22:1 Δ13) serves as the immediate precursor in the final step of (15Z)-tetracos-15-enoic acid biosynthesis. wikipedia.orgjst.go.jp Once synthesized from the elongation of oleic acid, erucoyl-CoA is the direct substrate for the last cycle of the fatty acid elongation complex. tuscany-diet.netwikipedia.org A specific KCS enzyme, which exhibits a preference for C22 substrates, catalyzes the condensation of erucoyl-CoA with another malonyl-CoA molecule. mdpi.com This single elongation step extends the 22-carbon chain to a 24-carbon chain, forming (15Z)-tetracos-15-enoic acid. lipidmaps.org In some species, erucic acid can also be converted to nervonic acid, which is a critical component of myelin. nih.gov

While the elongation of oleic acid is the main pathway for nervonic acid, other C24 isomers, particularly very-long-chain polyunsaturated fatty acids (VLC-PUFAs), are synthesized from omega-3 PUFA precursors like α-linolenic acid (ALA; 18:3). aocs.org This process involves a series of alternating desaturation and elongation reactions. nottingham.ac.uk

The pathway can proceed as follows:

ALA (18:3n-3) is converted through desaturation and elongation steps to eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3). researchgate.netsci-hub.box

In what is known as the Sprecher pathway, which occurs in mammals, EPA undergoes two elongation cycles to form tetracosapentaenoic acid (24:5n-3). sci-hub.box This is followed by a Δ6-desaturation to create tetracosahexaenoic acid (24:6n-3), which is then shortened via one round of peroxisomal β-oxidation to yield DHA (22:6n-3). nottingham.ac.uksci-hub.box

The enzymes involved, fatty acyl desaturases (Fads) and elongation of very long-chain fatty acid (Elovl) proteins, determine the specific products formed. d-nb.inforesearchgate.net In some organisms, the elongation of C22 PUFAs can directly lead to the formation of various C24 VLC-PUFAs. aocs.org

Role of Erucic Acid as an Immediate Precursor

Transcriptomic and Genomic Insights into Biosynthesis Regulation

Transcriptome analysis of developing seeds in oil-accumulating plants has been a powerful tool for identifying genes involved in the biosynthesis of specific fatty acids. Malania oleifera, a tree whose seeds are exceptionally rich in nervonic acid (often exceeding 40-60%), has been a key species for such studies. dntb.gov.uanih.gov

By comparing the transcriptomes of seeds at different developmental stages, particularly during the rapid oil accumulation phase, researchers have identified numerous differentially expressed genes. nih.govresearchgate.net These studies successfully isolated key genes encoding the enzymes of the FAE complex, including KCS, KCR, HCD, and ECR, whose expression profiles correlate with nervonic acid synthesis. nih.govresearchgate.net For instance, in one study on M. oleifera, 198 unigenes functionally involved in lipid metabolism showed significantly higher expression during the fast oil accumulation stage. nih.gov These genomic resources provide a foundation for understanding the molecular mechanisms of high-level nervonic acid accumulation and for potential genetic engineering efforts. nih.govsciopen.com

The biosynthesis of fatty acids, including VLCFAs, is under the control of a hierarchical network of transcription factors. Several master regulators that control seed maturation and oil accumulation have been identified. oup.com

Key transcription factors include:

WRINKLED1 (WRI1) : An AP2/ERF family transcription factor that is considered a key regulator of fatty acid synthesis. oup.commdpi.com It upregulates genes involved in late glycolysis and fatty acid biosynthesis. oup.com Overexpression of WRI1 can lead to increased oil content in seeds. frontiersin.org

ABSCISIC ACID INSENSITIVE 3 (ABI3) : A B3 domain transcription factor that plays a crucial role in seed maturation and the abscisic acid (ABA) signaling pathway. nih.gov Recent studies have shown that ABI3 can directly target and activate WRI1 and other fatty acid biosynthetic genes, promoting oil production. nih.govresearchgate.net

FUSCA3 (FUS3) : Another B3 domain transcription factor that is essential for embryo maturation. FUS3 regulates the expression of genes involved in fatty acid synthesis and elongation, such as FATTY ACID ELONGATION 1 (FAE1). nih.gov It also directly binds to the promoters of LEC1 and ABI3 and is known to be a direct regulator of WRI1. nih.govresearchgate.net

The coordinated expression of these regulatory genes with the structural genes of the fatty acid elongation pathway is critical for controlling the synthesis and accumulation of specific fatty acids like tetracosenoic acid in oilseeds. frontiersin.orgresearchgate.net

Functional Genomics Approaches in Lipid Metabolism Research

Functional genomics provides powerful tools for dissecting the complex networks that govern lipid metabolism. These approaches move beyond single-gene studies to enable a broader, system-level understanding of how organisms produce, regulate, and utilize fatty acids like tetracosenoic acids. By examining the expression of thousands of genes simultaneously or by creating large-scale mutant collections, researchers can identify novel genes, uncover regulatory networks, and understand how metabolic pathways are controlled.

In the context of very-long-chain fatty acid (VLCFA) biosynthesis, functional genomics has been instrumental in identifying the genes encoding the enzymes of the fatty acid elongation (FAE) complex and in understanding the regulation of oil production in various organisms. tandfonline.com

Detailed Research Findings

Research in model organisms like the yeast Rhodosporidium toruloides and the plant Arabidopsis thaliana showcases the power of functional genomics in lipid research.

High-Throughput Genetics in Yeast: In the oleaginous yeast R. toruloides, a method for high-throughput genetics called RB-TDNAseq was developed using sequence-barcoded T-DNA insertions. elifesciences.orgelifesciences.org This technique allows for the creation of a large library of mutants, which can then be screened for specific phenotypes, such as altered lipid accumulation. elifesciences.orgpacb.com Through this approach, researchers identified 150 genes with significant roles in lipid accumulation. elifesciences.orgnih.gov These genes were not limited to direct enzymatic steps but also included those involved in:

Signaling cascades (28 genes) elifesciences.org

Gene expression (15 genes) elifesciences.org

Protein modification and trafficking (15 genes) elifesciences.org

Autophagy and proteolysis (18 genes combined) elifesciences.org

Amino acid synthesis (8 genes) elifesciences.org This demonstrates that the regulation of lipid storage is a highly complex process integrated with many other cellular functions.

Genomic Approaches in Plants: In plants, functional genomics has been critical for isolating most of the genes involved in producing dietary oils. tandfonline.com Techniques such as the sequencing of expressed sequence tags (ESTs) and the use of microarrays have provided deep insights into gene expression in developing oilseeds. tandfonline.com

EST Sequencing: Sequencing thousands of ESTs from developing Arabidopsis seeds revealed that approximately 30% of them represented genes potentially specific to seeds. tandfonline.com This "electronic northern" analysis provided insights into the pathways for converting photosynthate into seed oil. tandfonline.com

Microarray Analysis: Microarrays displaying thousands of seed-expressed genes have been used to compare gene expression across different tissues (seeds, leaves, roots). tandfonline.com This allowed for the first-time description of tissue-specific expression patterns for hundreds of genes and identified coordinated expression of genes for fatty acid synthesis enzymes. tandfonline.com Such studies are crucial for understanding how an oilseed plant might produce high levels of specific fatty acids. tandfonline.com

These functional genomics strategies provide a blueprint for investigating the biosynthesis of less common fatty acids like this compound. By applying similar methods—such as creating mutant libraries in a relevant organism or analyzing the transcriptome during fatty acid production—researchers could identify the specific elongase (ELOVL) and desaturase (FADS) enzymes responsible for its synthesis. Given that enzymes for introducing double bonds beyond the 15th carbon are not well characterized, a functional genomics screen would be an ideal approach to discover the unique desaturase required to produce the Δ21 double bond of this compound. vulcanchem.com

Interactive Data Tables

Below are interactive tables summarizing key gene categories identified in functional genomics studies of lipid metabolism and a comparison of tetracosenoic acid isomers.

Table 1: Gene Categories Implicated in Lipid Accumulation by Functional Genomics in R. toruloides

| Functional Category | Number of Genes Identified | Potential Role in Lipid Metabolism |

| Signaling Cascades | 28 | Regulating cellular response to nutrient status, controlling metabolic switches. |

| Gene Expression | 15 | Transcriptional control of metabolic enzyme production. |

| Protein Modification/Trafficking | 15 | Post-translational regulation of enzyme activity and localization. |

| Ubiquitination/Proteolysis | 9 | Control of enzyme turnover and protein quality control. |

| Autophagy | 9 | Recycling of cellular components, potentially providing precursors for lipid synthesis. |

| Amino Acid Synthesis | 8 | Linking nitrogen metabolism with the carbon flux towards fatty acid synthesis. |

| Data sourced from a high-throughput genetic study in the yeast Rhodosporidium toruloides. elifesciences.org |

Table 2: Comparative Properties of Tetracosenoic Acid Isomers

| Property | This compound | Nervonic Acid (cis-15) | Tetracos-19-enoic Acid |

| Molecular Formula | C₂₄H₄₆O₂ | C₂₄H₄₆O₂ | C₂₄H₄₆O₂ |

| Molecular Weight ( g/mol ) | 366.6 | 366.6 | 366.6 |

| Double Bond Position | 21 | 15 | 19 |

| Common Name | Not established | Nervonic Acid, Selacholeic Acid | Not established |

| CAS Registry Number | Not Reported | 506-37-6 | 133530-23-1 |

| This table highlights the structural similarities and differences between isomers. The specific enzymes responsible for creating the double bond at position 21 in this compound are currently not well characterized. vulcanchem.comwikipedia.org |

Molecular and Cellular Biological Functions of Tetracosenoic Acid Isomers

Functional Roles of (15Z)-Tetracos-15-enoic Acid (Nervonic Acid) in Neural Systems

(15Z)-Tetracos-15-enoic acid, commonly known as nervonic acid, is a very long-chain monounsaturated fatty acid that plays a crucial role in the structure and function of the nervous system. ingredients-lonier.com It is an omega-9 fatty acid with the chemical formula C24H46O2. wikipedia.org Nervonic acid is particularly abundant in the white matter of the brain and peripheral nervous tissues, where it is a major component of sphingolipids, such as sphingomyelin (B164518), in the myelin sheath. wikipedia.org

Contribution to Myelin Membrane Creation and Maintenance of Nerve Cell Myelin

Nervonic acid is a key structural component of the myelin sheath, the lipid-rich layer that insulates nerve fibers and facilitates the rapid transmission of nerve impulses. ingredients-lonier.comnumberanalytics.com Myelin is composed of approximately 70-85% lipids and 15-30% proteins. Nervonic acid is one of the most abundant fatty acids in myelin sphingolipids, accounting for a significant percentage of the total fatty acids in these crucial lipids.

The incorporation of nervonic acid into sphingolipids is vital for the proper formation and maintenance of the myelin membrane. ingredients-lonier.comnumberanalytics.com It contributes to the fluidity and stability of the myelin sheath, which is essential for its insulating properties and the efficient conduction of electrical signals along nerve axons. numberanalytics.com Research indicates that nervonic acid is an intermediate in the biosynthesis of nerve cell myelin. Its presence in high concentrations in the white matter underscores its importance in myelin structure.

Influence on Brain Development and Maintenance

Nervonic acid is essential for brain development and the ongoing maintenance of neural tissues. hapbodybrainskin.com Its levels increase significantly during periods of active myelination in early life. ingredients-lonier.com Found in human breast milk, nervonic acid is believed to support the rapid brain growth and development that occurs in infants.

Beyond its structural role in myelin, nervonic acid is thought to influence several aspects of neural function. It may regulate Ca2+ ion channels in the cell membranes of nerve tissues, which is critical for neuronal signaling. wikipedia.org Additionally, by affecting the fluidity of neuronal membranes, nervonic acid may play a role in synaptic plasticity, the brain's ability to adapt and reorganize synaptic connections, which is fundamental for learning and memory. numberanalytics.com Studies in rats have shown that supplementation with oil rich in nervonic acid can lead to significant improvements in learning and memory. researchgate.net

Implications in Neurological Conditions with Altered Lipid Profiles

Alterations in the levels of nervonic acid have been linked to several neurological disorders characterized by demyelination and impaired nerve function. ingredients-lonier.com In conditions such as multiple sclerosis (MS) and adrenoleukodystrophy (ALD), there is often a deficiency in nervonic acid. ingredients-lonier.comlipidmaps.org

Multiple Sclerosis (MS): MS is an autoimmune disease characterized by the destruction of the myelin sheath in the central nervous system. jst.go.jp Patients with MS often exhibit reduced levels of nervonic acid. ingredients-lonier.com The loss of myelin disrupts nerve signal transmission, leading to a range of neurological symptoms. jst.go.jp Research suggests that nervonic acid may have a protective role by inhibiting the inflammatory response and oxidative stress that contribute to myelin damage in MS. jst.go.jp In animal models of MS, treatment with nervonic acid has been shown to decrease pro-inflammatory cytokines and increase anti-inflammatory cytokines, suggesting a potential therapeutic benefit. jst.go.jp

Adrenoleukodystrophy (ALD): ALD is a genetic disorder that affects the metabolism of very long-chain fatty acids, leading to their accumulation and subsequent damage to the myelin sheath. Brains of ALD patients post-mortem show decreased levels of nervonic acid in sphingolipids.

Other Neurological Conditions: Abnormal nervonic acid levels have also been associated with an increased risk of psychosis and schizophrenia. healthmatters.ionih.gov Furthermore, some studies suggest a correlation between higher nervonic acid levels and a lower risk of developing Alzheimer's disease, potentially due to its role in maintaining neuronal membrane integrity and reducing neuroinflammation. ingredients-lonier.comhapbodybrainskin.com

General Lipid Metabolism and Transport Roles

Tetracosenoic acid isomers, including nervonic acid, are classified as very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. hmdb.ca The metabolism of these fatty acids is a complex process.

In humans, nervonic acid can be synthesized endogenously from oleic acid through a series of elongation steps. wikipedia.org The immediate precursor to nervonic acid is erucic acid. wikipedia.org This synthesis primarily occurs in the liver. However, dietary intake also contributes to the body's pool of nervonic acid. ingredients-lonier.com

Once synthesized or absorbed, fatty acids are transported in the blood, bound to albumin, or as part of lipoproteins. nih.gov They can be taken up by various tissues and utilized for energy, incorporated into cellular membranes, or stored as triglycerides in adipose tissue. nih.govfunaab.edu.ng The breakdown of fatty acids for energy, known as beta-oxidation, primarily occurs in the mitochondria and peroxisomes.

Participation in Cellular Signaling Pathways

General Lipid-Mediated Cell Signaling

Fatty acids and their derivatives can act as signaling molecules, influencing a variety of cellular processes. nih.govfunaab.edu.ng While specific signaling roles for all tetracosenoic acid isomers are not fully elucidated, nervonic acid has been implicated in several signaling pathways.

As a key component of sphingolipids, nervonic acid is integral to the formation of lipid rafts, which are specialized microdomains within the cell membrane that serve as platforms for cell signaling molecules. researchgate.net Sphingolipids themselves can be metabolized into bioactive molecules like ceramides (B1148491) and sphingosine-1-phosphate, which are involved in regulating cell growth, differentiation, and apoptosis. researchgate.net

Furthermore, research indicates that nervonic acid can modulate inflammatory signaling pathways. jst.go.jpresearchgate.net Studies have shown that it can inhibit the activation of nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response. researchgate.net This anti-inflammatory action may underlie some of its protective effects in neuroinflammatory conditions. jst.go.jp

Mechanistic Studies on Specific Pathway Activation (e.g., NF-κB through TLR4 by Nervonic Acid)

Nervonic acid (NA), a well-studied isomer of tetracosenoic acid, has been shown to modulate inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade, often through Toll-like receptor 4 (TLR4). Research has revealed seemingly contrasting roles for nervonic acid, suggesting its effects may be context-dependent, varying by cell type and physiological condition.

In the context of colitis, nervonic acid has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway. researchgate.netmedchemexpress.com In a study using a colitis mouse model, administration of nervonic acid led to a concentration-dependent decrease in the expression of TLR4, p65 (a subunit of NF-κB), and phosphorylated IκBα (an inhibitor of NF-κB). researchgate.net These findings suggest that nervonic acid can alleviate intestinal inflammation by suppressing the TLR4/NF-κB pathway. researchgate.net Further research supports that nervonic acid can mitigate inflammation by inhibiting the activation of both MAPK and NF-κB signaling pathways. nih.gov

Conversely, in studies involving RAW264.7 macrophages, nervonic acid was found to activate the NF-κB signaling pathway via TLR4. researchgate.net This activation led to an increased production of nitric oxide (NO), pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and reactive oxygen species (ROS). researchgate.net The expression of TLR4 protein and the phosphorylation of NF-κB were upregulated in a concentration-dependent manner in these cells when treated with nervonic acid. researchgate.net This suggests that nervonic acid may possess immunomodulatory potential by activating macrophage-mediated immune responses. researchgate.net

These divergent findings highlight the complexity of nervonic acid's role in cellular signaling. While it exhibits anti-inflammatory effects in certain pathological contexts like colitis by inhibiting NF-κB, it can act as an activator of the same pathway in immune cells like macrophages, thereby promoting an inflammatory response. researchgate.netresearchgate.net The specific cellular environment and the presence of other signaling molecules likely dictate the ultimate biological outcome of nervonic acid's interaction with the TLR4/NF-κB axis.

Very Long-Chain Fatty Acid Profiles and Their Association with Biochemical Processes

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with 22 or more carbon atoms. oup.combiomolther.orgimrpress.com They are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators. oup.comnih.gov The specific profile of VLCFAs, including isomers of tetracosenoic acid, varies among tissues and is associated with distinct biochemical processes and functions. nih.gov

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of elongase enzymes (ELOVLs) that extend shorter fatty acids like palmitic acid (C16:0). vulcanchem.commdpi.com Subsequent desaturation by fatty acid desaturases (FADS) introduces double bonds at specific positions. vulcanchem.com

VLCFAs are integral to membrane structure and function. Their long acyl chains influence membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction. vulcanchem.com For instance, nervonic acid (cis-15-tetracosenoic acid) is highly abundant in the sphingolipids of the myelin sheath surrounding nerve fibers, highlighting its critical role in the proper functioning of the nervous system. wikipedia.org A decrease in nervonic acid levels in sphingolipids has been linked to demyelinating diseases. researchgate.net The position of the double bond in VLCFA isomers can significantly alter membrane properties; for example, the distal double bond in tetracos-21-enoic acid is predicted to create a kink that disrupts lipid packing, which can affect membrane fluidity. vulcanchem.com

Elevated levels of VLCFAs are associated with certain metabolic disorders, such as peroxisomal diseases like X-linked adrenoleukodystrophy. vulcanchem.com In these conditions, defective β-oxidation in peroxisomes leads to the accumulation of VLCFAs, which can have pathological consequences. vulcanchem.com While the specific role of this compound in these diseases is not yet fully understood, its structural similarity to neurotoxic very-long-chain saturated fatty acids like lignoceric acid (C24:0) suggests it could be a subject for future investigation. vulcanchem.comhmdb.ca Conversely, some very-long-chain monounsaturated fatty acids (VLC-MUFAs) may help reduce lipotoxicity by competing with their saturated counterparts for incorporation into neutral lipids. vulcanchem.com

The distribution of VLCFAs within different lipid classes and tissues underscores their specialized roles. For example, sphingomyelin in the liver contains a high proportion of C24 VLCFAs (nearly 50%), whereas in the testis, this proportion is less than 20%. nih.gov In the brain and skeletal muscle, C18 long-chain fatty acids are more predominant in sphingomyelin than C24 VLCFAs. nih.gov

Compound Information Table

| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | --- | C24H46O2 | 366.6 | Not Reported |

| Nervonic Acid | cis-15-Tetracosenoic acid, Selacholeic acid | C24H46O2 | 366.6 | 506-37-6 nih.gov |

| (E)-2-Tetracosenoic acid | --- | C24H46O2 | --- | 33228-63-6 hmdb.ca |

| Lignoceric acid | Tetracosanoic acid | C24H48O2 | 368.6 | 557-59-5 |

| Palmitic acid | --- | C16H32O2 | 256.4 | 57-10-3 |

| Oleic acid | --- | C18H34O2 | 282.5 | 112-80-1 |

| Erucic acid | --- | C22H42O2 | 338.6 | 112-86-7 |

| 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic acid | --- | C24H36O2 | 356.5 | 2566-90-7 |

Research Findings on Nervonic Acid and NF-κB Pathway

| Finding | Pathway Component | Effect | Cell/Model System | Reference |

| Alleviated intestinal inflammation | TLR4/NF-κB | Inhibition | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | researchgate.net |

| Promoted inflammatory response | TLR4/NF-κB | Activation | RAW264.7 macrophages | researchgate.net |

| Reduced liver inflammation | TNF/NF-κB | Inhibition | Mouse model | nih.gov |

| Alleviated radiation-induced lung inflammation | IκB-α (NF-κB pathway) | Inhibition | Mouse model of radiation-induced lung injury | nih.gov |

Advanced Analytical Methodologies for Tetracosenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of tetracosenoic acids, enabling their isolation from intricate mixtures and subsequent quantification. The choice of technique depends on the complexity of the sample matrix and the specific research question, ranging from the analysis of total fatty acid profiles to the detailed characterization of individual lipid species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including very-long-chain fatty acids (VLCFAs) like tetracosenoic acid. nih.gov To make them volatile for GC analysis, fatty acids are typically converted into their corresponding fatty acid methyl esters (FAMEs) through a derivatization process. nih.govjeol.com

The separation of FAMEs is commonly achieved on polar capillary columns, which allows for the resolution of positional and geometric isomers. nih.govuib.no The subsequent detection by mass spectrometry provides not only quantitative data but also valuable structural information based on the fragmentation patterns of the FAMEs. jeol.comnih.gov For instance, the use of selected ion monitoring (SIM) can resolve overlapping peaks of different FAMEs, enhancing the accuracy of quantification. nih.gov While electron ionization (EI) is a standard method, it can sometimes lead to the absence of a molecular ion for unsaturated FAMEs. jeol.com In such cases, soft ionization techniques like field ionization (FI) or chemical ionization (CI) can be employed to clearly identify the molecular ion, which is crucial for unambiguous identification. jeol.comnih.gov

Recent advancements in GC-MS/MS, particularly using multiple reaction monitoring (MRM) mode, have further improved the sensitivity and selectivity of FAME analysis. chromatographyonline.com This targeted approach allows for the precise quantification of specific fatty acids even in highly complex biological samples. chromatographyonline.com

Table 1: GC-MS Parameters for FAME Analysis

| Parameter | Typical Conditions |

| Derivatization | Transesterification with methanol (B129727) and a catalyst (e.g., acetyl-chloride) |

| GC Column | Polar capillary columns (e.g., cyano-based, BPX70, DB-225) nih.govuib.no |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI), Field Ionization (FI) jeol.comnih.gov |

| Mass Analyzer | Quadrupole, Triple Quadrupole (for MS/MS), Time-of-Flight (TOF) nih.govnih.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) nih.govchromatographyonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful platform for the comprehensive analysis of lipids, a field known as lipidomics. wikipedia.orgnih.gov This technique is particularly well-suited for the analysis of intact complex lipids containing tetracosenoic acid, without the need for derivatization. semanticscholar.orgresearchgate.net LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. wikipedia.org

Different LC modes can be employed for lipid analysis. Reversed-phase liquid chromatography (RPLC) separates lipids based on their acyl chain length and degree of unsaturation. nih.gov Normal-phase liquid chromatography (NPLC) and hydrophilic interaction chromatography (HILIC) are used to separate lipid classes based on the polarity of their head groups. nih.gov

The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, allows for the accurate mass determination of lipid species, facilitating their identification. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ions and analyzing the resulting product ions, which can help to identify the fatty acid composition of complex lipids. semanticscholar.orgresearchgate.net

Table 2: LC-MS/MS Approaches for Lipid Analysis

| LC Mode | Separation Principle | Application in Tetracosenoic Acid Research |

| Reversed-Phase LC (RPLC) | Separation based on hydrophobicity (acyl chain length and unsaturation) nih.gov | Resolving different tetracosenoic acid-containing lipid species with varying other fatty acyl chains. |

| Normal-Phase LC (NPLC) | Separation based on the polarity of the lipid headgroup nih.gov | Class separation of lipids (e.g., phospholipids (B1166683), sphingolipids) containing tetracosenoic acid. |

| Hydrophilic Interaction Chromatography (HILIC) | Separation of polar lipids nih.gov | Analysis of polar lipid classes that may incorporate tetracosenoic acid. |

High-Performance Liquid Chromatography (HPLC) in Lipidomics and Phytochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used in both lipidomics and the analysis of phytochemicals from plant extracts. taylorfrancis.comroutledge.comgoogle.com When coupled with various detectors, such as UV-Vis, photodiode array (PDA), or mass spectrometry, HPLC provides a robust method for the separation and quantification of fatty acids and their derivatives. google.com

In the context of tetracosenoic acid, HPLC can be used to analyze the fatty acid composition of plant-derived oils and extracts. routledge.com For instance, the seed oils of certain plants are known to contain significant amounts of nervonic acid (cis-15-tetracosenoic acid), an isomer of tetracos-21-enoic acid. wikipedia.orggoogle.com HPLC methods, particularly reversed-phase HPLC, can effectively separate these long-chain fatty acids, allowing for their quantification. nih.gov

The choice of stationary phase and mobile phase is critical for achieving optimal separation. C18 and C8 columns are commonly used for reversed-phase separation of lipids. nih.gov The evolution to ultra-high performance liquid chromatography (UHPLC), which utilizes columns with sub-2 µm particles, has significantly improved resolution and reduced analysis times. nih.gov

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique that is valuable for the initial screening and purification of fatty acids from natural product extracts. researchgate.netlibretexts.orglongdom.org It is often used as a preliminary analytical step before more sophisticated techniques like GC-MS or LC-MS are employed. nih.gov

In the analysis of tetracosenoic acid, TLC can be used to separate different lipid classes within an extract, such as neutral lipids, free fatty acids, and phospholipids. phytopharmajournal.com The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system). longdom.org

After separation, the spots corresponding to the fatty acids can be visualized using various reagents, such as iodine vapor or specific stains. longdom.org For preparative purposes, the corresponding bands can be scraped from the plate, and the compound of interest can be eluted for further analysis or use. High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the definitive structural determination of fatty acids like this compound. These methods provide detailed information about the molecular structure, including the carbon skeleton, the position and geometry of the double bond, and the nature of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete molecular structure of organic compounds, including fatty acids. wikipedia.orgebsco.com Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom in the molecule. libretexts.org

In the ¹H NMR spectrum of a tetracosenoic acid, distinct signals would be observed for the protons of the terminal methyl group, the methylene (B1212753) groups of the long aliphatic chain, the protons adjacent to the double bond (vinylic protons), and the protons alpha and beta to the carboxylic acid group. The chemical shifts, integration values (relative number of protons), and coupling patterns (spin-spin splitting) of these signals provide detailed structural information. jeolusa.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the fatty acid chain gives rise to a distinct signal. The chemical shifts of the carbons in the double bond are particularly informative for confirming its presence and providing clues about its position. libretexts.org Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between protons and carbons, leading to an unambiguous assignment of the entire molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Unsaturated Fatty Acid Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for detecting and quantifying compounds with chromophores, which are parts of a molecule that absorb light. In fatty acids, the primary chromophores are carbon-carbon double bonds.

For an isolated, non-conjugated double bond, as is the case in this compound, the electronic transition (π → π*) occurs at a wavelength below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers. msu.edu However, the presence of conjugated double bond systems (alternating single and double bonds) shifts the absorption maximum (λ_max) to longer, more easily detectable wavelengths. msu.edu

While direct detection of the isolated double bond in this compound via UV-Vis is challenging, the technique is highly valuable for assessing lipid oxidation. During oxidation, isolated double bonds can isomerize to form conjugated dienes, which exhibit a characteristic strong absorption at around 232 nm. d-nb.info The formation of secondary oxidation products, such as conjugated trienes, can be detected at approximately 268 nm. d-nb.info Therefore, UV-Vis spectroscopy serves as an important indirect method in the study of unsaturated fatty acids like this compound by monitoring their stability and degradation. d-nb.info It's important to note that impurities in fatty acid samples can significantly contribute to UV absorption, potentially leading to misinterpretation of the spectra. nih.gov

Table 2: UV-Vis Absorption Maxima for Fatty Acid Structures

| Feature | Wavelength (λ_max) | Significance |

| Isolated Double Bond | < 200 nm | Characteristic of intact unsaturated fatty acids like this compound. |

| Conjugated Dienes | ~232 nm | Indicates primary lipid oxidation. d-nb.info |

| Conjugated Trienes | ~268 nm | Indicates secondary lipid oxidation. d-nb.info |

Sample Preparation and Extraction Methodologies for Lipid Analysis

The accurate analysis of this compound from various biological and environmental samples hinges on effective sample preparation and extraction. These initial steps are crucial for isolating the lipid fraction, removing interfering substances, and concentrating the analyte for subsequent instrumental analysis.

Solvent Extraction Techniques (e.g., Liquid-Liquid Extraction, Ultrasonic-Assisted Solvent Extraction, Microwave-Assisted Solvent Extraction, Pressurized Liquid Extraction)

Solvent extraction is a fundamental technique for separating lipids from other cellular components based on their differential solubility. scribd.com

Liquid-Liquid Extraction (LLE): This is a classic method for lipid extraction. The Folch method, using a chloroform (B151607)/methanol (2:1, v/v) mixture, and the Bligh and Dyer method are considered gold standards for extracting lipids from tissues and biological fluids. nih.govarabjchem.org These methods create a biphasic system where lipids partition into the nonpolar chloroform layer, while more polar molecules remain in the aqueous methanol layer. arabjchem.org Dichloromethane has also been used as a less toxic alternative to chloroform with comparable extraction efficiency for very-long-chain fatty acids. acs.org For extracting free fatty acids from a fermentation medium, a hexane/methyl tert-butyl ether (MTBE) mixture has been shown to be effective. researchgate.net

Ultrasonic-Assisted Solvent Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and accelerating the extraction process. UAE is considered a green extraction technique and can improve extraction efficiency while reducing solvent consumption and time. mdpi.com

Microwave-Assisted Solvent Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which increases the mass transfer rate of lipids from the sample matrix into the solvent. This method significantly shortens extraction times and reduces solvent volume compared to conventional methods. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of lipids, leading to rapid and efficient extractions with reduced solvent usage.

Table 3: Comparison of Solvent Extraction Techniques for Lipids

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents | Well-established, effective for a broad range of lipids. nih.govarabjchem.org | Time-consuming, uses large volumes of potentially toxic solvents. sigmaaldrich.com |

| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation to disrupt matrix | Faster, reduced solvent use, suitable for heat-sensitive compounds. mdpi.com | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Microwave heating to accelerate extraction | Very fast, low solvent consumption. mdpi.com | Requires microwave-transparent vessels, potential for thermal degradation. |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure | Fast, highly efficient, low solvent use, can be automated. nih.gov | High initial equipment cost. |

Solid-Phase Extraction (SPE) and Immunoaffinity Cleanup Procedures

Following initial solvent extraction, further cleanup is often necessary to remove non-lipid contaminants that could interfere with analysis.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and fractionation. sigmaaldrich.com The crude lipid extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Based on the chosen stationary phase (e.g., silica for normal-phase, C18 for reversed-phase, or ion-exchange resins), lipids can be selectively retained while impurities are washed away. sigmaaldrich.comlcms.cz The retained lipids, including this compound, are then eluted with a different solvent. SPE is highly versatile and can effectively separate fatty acids from more polar or nonpolar interfering compounds. sigmaaldrich.com For instance, zirconia-based sorbents can be used to specifically remove fatty acids from a sample matrix if they are considered interferences for other analytes. researchgate.net

Immunoaffinity Cleanup (IAC): This is a highly selective cleanup method that utilizes the specific binding between an antibody and its target antigen. chromatographyonline.com While widely used for mycotoxin analysis, the development of an immunoaffinity column specifically for this compound would require the generation of highly specific monoclonal antibodies against this fatty acid. researchgate.netchromatographyonline.com Although expensive and time-consuming to develop, IAC offers unparalleled selectivity, capable of isolating the target analyte from extremely complex matrices with high purity. researchgate.netchromatographyonline.com

Derivatization Techniques for Enhanced Analytical Detection (e.g., Methylation, O-benzylhydroxylamine derivatization)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC) and mass spectrometry (MS). thermofisher.com

Methylation: For the analysis of fatty acids by GC, it is essential to convert the polar carboxylic acid group into a more volatile and less polar ester. researchgate.net The most common derivatization is methylation to form fatty acid methyl esters (FAMEs). researchgate.netnih.gov This can be achieved through various methods, including reaction with methanolic HCl, boron trifluoride (BF₃) in methanol, or (trimethylsilyl)diazomethane. researchgate.netbohrium.com Direct transesterification, using reagents like acetyl-chloride in methanol, allows for the methylation of fatty acids directly from complex lipids without prior hydrolysis. nih.gov This derivatization is crucial for analyzing very-long-chain fatty acids like this compound by GC-MS, enabling their separation and sensitive detection. nih.govscispace.com

O-benzylhydroxylamine (O-BHA) derivatization: While primarily used for short-chain fatty acids in liquid chromatography-mass spectrometry (LC-MS) analysis, O-BHA derivatization targets the carboxyl group. nih.govnih.govatlas.jp This reagent improves chromatographic retention and enhances ionization efficiency in the mass spectrometer, leading to higher sensitivity. nih.govnih.govmdpi.com Although less common for VLCFAs which are typically analyzed by GC, this approach could be adapted for LC-MS-based methods for this compound, especially when analyzing free fatty acids without conversion to methyl esters.

Table 4: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Target Functional Group | Analytical Technique | Purpose |

| Methanolic HCl / BF₃-Methanol | Carboxylic Acid | GC-MS | Forms volatile Fatty Acid Methyl Esters (FAMEs). researchgate.netresearchgate.net |

| (Trimethylsilyl)diazomethane | Carboxylic Acid | GC-MS | Efficient methylation under mild conditions. |

| Acetyl-chloride/Methanol | Esterified Fatty Acids | GC-MS | Transesterification to form FAMEs directly from lipids. nih.gov |

| O-benzylhydroxylamine (O-BHA) | Carboxylic Acid | LC-MS | Increases sensitivity and improves chromatographic separation. nih.govnih.gov |

Metabolic Engineering of Oleaginous Microorganisms for Enhanced Production

Oleaginous microorganisms, capable of accumulating lipids to over 20% of their dry cell weight, are prime candidates for the biotechnological production of tetracosenoic acids. Their fast growth rates, ability to utilize diverse feedstocks, and amenability to genetic engineering make them highly attractive for industrial applications. researchgate.netmdpi.com

The oleaginous yeast Yarrowia lipolytica has emerged as a particularly robust chassis for producing VLCFAs due to its innate ability to produce high levels of lipids and its well-characterized genetic tools. biorxiv.orgdntb.gov.uanih.gov The biosynthesis of tetracosenoic acid, which is not native to yeast, requires the introduction of a heterologous fatty acid elongation (FAE) system. This is primarily achieved by expressing specific genes encoding β-ketoacyl-CoA synthases (KCS), the rate-limiting enzyme in the elongation cycle that determines the final chain length of the fatty acid. biorxiv.orgresearchgate.netfrontiersin.org

Researchers have successfully engineered Y. lipolytica to produce nervonic acid ((15Z)-tetracos-15-enoic acid), a commercially valuable isomer of tetracosenoic acid. wikipedia.orgebi.ac.uk This involves introducing a KCS gene with a high affinity for C22:1-CoA, the precursor to C24:1. For instance, the expression of a KCS gene from Cardamine graeca (CgKCS) in Y. lipolytica enabled the initial production of nervonic acid. biorxiv.orgfrontiersin.org

Further enhancements involve the co-expression of other key enzymes. To increase the pool of precursors for elongation, engineers have expressed fatty acid desaturases that convert saturated fatty acids to monounsaturated ones. For example, a C18:0-acyl-CoA preferred fatty acid desaturase (MaOLE2) was used to increase the availability of oleic acid (18:1Δ9), the initial substrate for the elongation pathway leading to nervonic acid. biorxiv.orgdntb.gov.ua The combination of heterologous elongase and desaturase expression has proven to be a powerful strategy for redirecting carbon flux towards the desired VLCFA. nih.govnih.gov

| Gene Expressed | Source Organism | Enzyme Function | Impact on Production in Y. lipolytica | Reference |

| CgKCS | Cardamine graeca | β-ketoacyl-CoA synthase (Elongase) | Enabled de novo synthesis of nervonic acid. | biorxiv.orgfrontiersin.org |

| MaOLE2 | Malania oleifera | C18:0-acyl-CoA preferred Δ9-desaturase | Increased oleic acid (18:1) precursor pool. | biorxiv.org |

| gELOVL6 | Gallus gallus | C16:0-acyl-CoA preferred fatty acid elongase | Modulated endogenous pathways to boost precursors. | biorxiv.orgdntb.gov.ua |

Push, Pull, and Block Strategies: A common metabolic engineering paradigm involves:

"Pushing" the pathway by increasing the supply of precursors. This can involve overexpressing genes like acetyl-CoA carboxylase (ACC1), which catalyzes the first committed step in fatty acid synthesis. frontiersin.org

"Pulling" the pathway by enhancing the storage of fatty acids into triacylglycerols (TAGs). Overexpression of diacylglycerol acyltransferase (DGA1), which catalyzes the final step of TAG synthesis, has been shown to significantly increase lipid content. frontiersin.org

"Blocking" competing pathways. This often involves deleting genes responsible for fatty acid degradation (β-oxidation) or those that divert precursors to other metabolic fates. frontiersin.org

Process Optimization: Beyond genetic manipulation, optimizing fermentation conditions is critical. Key parameters include maintaining a high carbon-to-nitrogen (C/N) ratio in the culture medium, which is a well-established trigger for lipid accumulation in oleaginous yeasts. researchgate.netd-nb.info Other factors such as pH, temperature, and dissolved oxygen levels are also fine-tuned to maximize both biomass growth and lipid yield. researchgate.net For instance, optimal conditions for lipid accumulation in many yeasts are a C/N ratio between 100 and 200, a pH of 5-6, and a temperature around 30°C. researchgate.net

In a landmark study, systematic engineering of Y. lipolytica, which included iterative expression of elongase and desaturase genes, overexpression of TAG synthesis enzymes, and optimization of fermentation in a 50-L bioreactor, resulted in a lipid titer of 96.7 g/L, with a nervonic acid titer of 17.3 g/L, the highest reported to date for microbial de novo production. biorxiv.orgresearchgate.net

Heterologous Expression of Fatty Acid Elongase and Desaturase Genes in Yeasts (e.g., Yarrowia lipolytica)

Genetic Manipulation and Molecular Breeding of Plant Cultivars

Oilseed crops offer a renewable and scalable platform for producing valuable fatty acids. Genetic engineering and modern breeding techniques are being used to create new cultivars with tailored oil profiles, including those enriched in tetracosenoic acid. nih.govresearchgate.net

The biosynthesis of tetracosenoic acid in plants occurs through the elongation of oleic acid (18:1) in the endoplasmic reticulum. frontiersin.orgresearchgate.net The key enzyme in this multi-cycle process is the 3-ketoacyl-CoA synthase (KCS). nih.gov Therefore, the primary strategy for engineering high tetracosenoic acid content in oil crops is the seed-specific expression of a suitable KCS gene.

The choice of the KCS gene is critical, as different KCS enzymes exhibit distinct substrate specificities and efficiencies. frontiersin.org For example, to produce nervonic acid (24:1), the elongation pathway must efficiently convert erucic acid (22:1) to 24:1. Studies have shown that transforming Brassica carinata with a KCS gene from Lunaria annua resulted in an oil with 30% nervonic acid. researchgate.net In contrast, using a KCS gene from Cardamine graeca in the same host plant yielded an even higher nervonic acid content of up to 44%, demonstrating the superior efficiency of the CgKCS for this specific elongation step. frontiersin.org

Modern gene-editing technologies like CRISPR/Cas9 are also being explored to precisely modify native genes involved in fatty acid metabolism. slu.se This could involve knocking out genes that compete for substrates or introducing targeted mutations to alter enzyme specificity, thereby channeling fatty acid synthesis towards the desired very-long-chain products. slu.se

Developing commercially viable high-nervonic acid crops requires a multi-faceted approach that combines genetic engineering with molecular breeding. The goal is to create cultivars that not only have a high content of the desired fatty acid but also retain excellent agronomic traits such as high yield, pest resistance, and environmental resilience. researchgate.netfrontiersin.org

The success of engineering high nervonic acid levels is often linked to the host plant's existing fatty acid profile. frontiersin.org High-erucic acid varieties of crops like rapeseed (Brassica napus) and Ethiopian mustard (Brassica carinata) are preferred hosts because they naturally produce high levels of the C22:1 precursor required for nervonic acid synthesis. frontiersin.orgresearchgate.net

| Host Plant | Transgene | Promoter | Resulting Nervonic Acid Content (% of total fatty acids) | Reference |

| Brassica carinata | LaKCS (Lunaria annua) | Seed-specific | ~30% | researchgate.net |

| Brassica carinata | CgKCS (Cardamine graeca) | Seed-specific (napin) | Up to 44% | frontiersin.org |

| Brassica napus (high-erucic) | CgKCS (Cardamine graeca) | Seed-specific (napin) | ~31% | frontiersin.org |

| Arabidopsis thaliana | CgKCS (Cardamine graeca) | Seed-specific (napin) | 7-11% | frontiersin.org |

Molecular breeding utilizes molecular markers, such as simple sequence repeats (SSRs), to accelerate the selection process. frontiersin.org By identifying markers linked to the transgene and other desirable traits, breeders can efficiently screen large populations and select plants that combine high nervonic acid content with superior agricultural performance. This integrated approach is crucial for moving from laboratory success to field-ready cultivars capable of producing tetracosenoic acid on an industrial scale.

Enzymatic Synthesis and Biocatalysis for Tetracosenoic Acid Derivatives

Biocatalysis, the use of isolated enzymes or whole-cell systems to perform chemical transformations, offers a green and highly specific alternative to traditional chemical synthesis for producing fatty acid derivatives. mdpi.comeuropa.eu Enzymes like lipases, hydratases, and reductases can be used to create novel molecules from tetracosenoic acid.

For instance, enzymes can introduce new functional groups onto the fatty acid chain. Oleate hydratases, which add a hydroxyl group across a double bond, have been used to produce 10-hydroxystearic acid from oleic acid. researchgate.netgsartor.org Similar enzymes could potentially act on the double bond of tetracosenoic acid to create novel hydroxylated VLCFAs, which are valuable precursors for polymers, lubricants, and cosmetics. researchgate.netd-nb.info

Another area of interest is the enzymatic reduction of the carboxylic acid group. Carboxylic acid reductases (CARs), found in microorganisms like Nocardia, can convert fatty acids into their corresponding fatty aldehydes. google.comgoogle.com These aldehydes are valuable intermediates for the synthesis of fatty alcohols and other specialty chemicals. The enzymatic approach offers high selectivity, avoiding harsh reaction conditions and unwanted side products often associated with chemical reduction methods. google.com While specific applications for tetracosenoic acid are still in early research, the existing toolbox of biocatalysts provides a promising platform for converting it into a range of high-value derivatives.

Biotechnological Production and Genetic Engineering of Tetracosenoic Acid Enriched Organisms

Lipase-Catalyzed Preparation of Structured Phosphatidylcholine Containing (15Z)-Tetracos-15-enoic Acid

The enzymatic modification of phospholipids (B1166683) to create structured lipids with specific fatty acids at defined positions is a significant area of research in biotechnology. This process offers a pathway to produce phospholipids with enhanced nutritional or functional properties. One such example is the incorporation of (15Z)-tetracos-15-enoic acid, commonly known as nervonic acid, into phosphatidylcholine (PC). Nervonic acid is a long-chain monounsaturated fatty acid crucial for the health and development of the brain, as it is a key component of the myelin sheath that insulates nerve fibers. mdpi.comnih.gov The lipase-catalyzed acidolysis reaction is a prominent method for achieving this enrichment, offering high specificity and milder reaction conditions compared to chemical methods. dntb.gov.ua

Recent studies have focused on optimizing the lipase-catalyzed incorporation of nervonic acid into phosphatidylcholine. mdpi.comnih.gov This process typically involves the use of a specific lipase (B570770) to catalyze the exchange of a fatty acid on the PC molecule with nervonic acid. The reaction, known as acidolysis, is influenced by several parameters, including the type of lipase, enzyme load, substrate ratio, temperature, and water content. mdpi.comdntb.gov.ua

One notable study investigated the use of phospholipase A1 (PLA1) immobilized on Amberlite XAD7-HP. mdpi.com The research systematically optimized the reaction conditions to maximize the incorporation of nervonic acid into the phosphatidylcholine structure. The findings from this and other related research are crucial for developing efficient and scalable biotechnological processes for producing nervonic acid-enriched structured phosphatidylcholine.

The choice of enzyme is critical. Lipases and phospholipases, particularly PLA1, are often selected for their ability to specifically target the sn-1 position of the phospholipid. mdpi.com However, some studies have observed that nervonic acid can also be found at the sn-2 position, which may be due to a phenomenon known as acyl migration. mdpi.comnih.gov

Detailed Research Findings:

A comprehensive study on the lipase-catalyzed acidolysis of phosphatidylcholine with nervonic acid yielded significant insights into the optimization of this bioprocess. The key findings are summarized below:

Enzyme Selection and Immobilization: Phospholipase A1 (PLA1) was identified as an effective enzyme for this reaction. mdpi.com To enhance its stability and reusability, the enzyme was immobilized on Amberlite XAD7-HP. mdpi.comnih.gov Other lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei (Lipozyme RM IM), have also been explored for the synthesis of structured phospholipids. mdpi.comresearchgate.net

Optimization of Reaction Parameters: The study systematically investigated the influence of various reaction parameters on the incorporation of nervonic acid. The optimal conditions were determined to be an enzyme load of 20%, a reaction temperature of 55°C, a water content of 1%, and a reaction time of 9 hours. mdpi.comnih.gov

Incorporation Rate and Yield: Under these optimized conditions, a maximum incorporation of 48 mol% of nervonic acid into phosphatidylcholine was achieved. mdpi.comnih.gov The recovery of phosphatidylcholine was 61.6 mol%. mdpi.comnih.gov

Positional Distribution: Analysis of the resulting structured phosphatidylcholine revealed that nervonic acid was primarily incorporated at the sn-1 position, consistent with the specificity of PLA1. mdpi.comnih.gov However, the presence of nervonic acid at the sn-2 position was also detected, suggesting that acyl migration occurred during the reaction. mdpi.comnih.gov

Effect of Substrate Ratio: The molar ratio of the substrates, phosphatidylcholine and nervonic acid, also influences the reaction efficiency. A higher molar ratio of nervonic acid to phosphatidylcholine can drive the reaction towards a higher incorporation rate. koreascience.kr

The following interactive data tables provide a summary of the optimized reaction conditions and the resulting product characteristics from a key study in this area.

Table 1: Optimal Reaction Conditions for Lipase-Catalyzed Preparation of Nervonic Acid-Enriched Phosphatidylcholine

| Parameter | Optimal Value | Reference |

| Enzyme | Immobilized Phospholipase A1 (PLA1) | mdpi.comnih.gov |

| Enzyme Load | 20% (w/w of total substrates) | mdpi.comnih.gov |

| Substrate Ratio (PC:NA) | 1:8 (molar ratio) | mdpi.com |

| Temperature | 55 °C | mdpi.comnih.gov |

| Water Content | 1% (w/w of total substrates) | mdpi.comnih.gov |

| Reaction Time | 9 hours | mdpi.comnih.gov |

Table 2: Product Characteristics of Nervonic Acid-Enriched Phosphatidylcholine

| Parameter | Value | Reference |

| Maximum Nervonic Acid Incorporation | 48 mol% | mdpi.comnih.gov |

| Phosphatidylcholine (PC) Recovery | 61.6 mol% | mdpi.comnih.gov |

| Positional Distribution of Nervonic Acid | Primarily sn-1, with some sn-2 (due to acyl migration) | mdpi.comnih.gov |

These findings underscore the potential of lipase-catalyzed processes for the targeted modification of phospholipids, paving the way for the production of high-value structured lipids with specific health benefits. Further research may focus on improving enzyme efficiency, minimizing acyl migration, and scaling up the process for industrial applications. annualreviews.org The encapsulation of this nervonic acid-enriched structured phosphatidylcholine has also been explored to enhance its stability and digestibility for potential use in functional foods. mdpi.comnih.gov

Structural Biology Investigations of Enzymes Involved in Tetracosenoic Acid Metabolism

Three-Dimensional Structure Determination of Fatty Acid Elongases (ELOVLs/KCS) and Desaturases

The determination of the high-resolution, three-dimensional structures of membrane-embedded enzymes represents a significant challenge in structural biology. Nevertheless, recent breakthroughs have provided unprecedented insights into the architecture of fatty acid elongases, while the structures of many desaturases are understood through homology modeling and biochemical data.

Fatty Acid Elongases (ELOVLs)

The first crystal structure of a mammalian fatty acid elongase, human ELOVL7, has been solved, revealing a unique and novel architecture. nih.goviu.edunih.govresearchgate.net The enzyme is composed of a six transmembrane helical barrel with an associated seventh transmembrane helix. iu.edu This arrangement creates an inverted transmembrane barrel that encloses a remarkably long, 35 Å hydrophobic tunnel that spans deep into the membrane. nih.govnih.gov This tunnel is appropriately sized to bind saturated and monounsaturated acyl chains up to 22 carbons long. iu.edu The structure was fortuitously captured with a covalently bound product analogue, which helped to define the narrow central tunnel lined with hydrophobic residues. nih.goviu.edu This structural fold appears to be unique, as it does not share similarities with other known six or seven transmembrane proteins. scispace.com

Fatty Acid Desaturases

In contrast to elongases, a high-resolution crystal structure of a membrane-bound fatty acid desaturase like the one involved in producing a C21 double bond is not yet available. nih.govmdpi.com This is largely due to the technical difficulties associated with purifying and crystallizing these integral membrane proteins. nih.gov However, a wealth of information has been derived from the crystal structures of related soluble desaturases, such as the Δ9 stearoyl-acyl carrier protein desaturase, and through homology modeling based on the known structure of human stearoyl-CoA desaturase. nih.govresearchgate.netnih.gov

These models and biochemical studies reveal that membrane-bound fatty acid desaturases share common structural features. mdpi.combiorxiv.org They are characterized by a diiron active site buried within a core bundle of four alpha-helices. nih.gov A key feature is the presence of three highly conserved histidine-rich motifs (e.g., Hx(3 or 4)H, Hx(2 or 3)HH, Hx(2 or 3)HH) that are essential for catalysis. nih.govbiorxiv.org These histidine boxes coordinate the two iron atoms at the active site. mdpi.com Hydropathy analyses suggest these enzymes have multiple hydrophobic domains that are long enough to span the membrane bilayer. mdpi.com The enzyme's substrate-binding channel is a deep, narrow, and bent hydrophobic cavity positioned alongside the diiron core. nih.gov

Table 1: Structural Features of Fatty Acid Elongases and Desaturases

| Feature | Fatty Acid Elongases (ELOVL7) | Fatty Acid Desaturases (Modeled) |

|---|---|---|